5-beta-Androstane-3,11,17-trione
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Overview
Description
5-beta-Androstane-3,11,17-trione is a steroidal compound with the molecular formula C19H26O3. It belongs to the class of androgens and derivatives, which are known for their role in the development of masculine characteristics. This compound is often used in scientific research due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-beta-Androstane-3,11,17-trione is typically synthesized through chemical reactions involving steroid precursors. One common method involves the oxidation of 5-beta-androstane derivatives using specific oxidizing agents under controlled conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The synthesis involves multiple steps, including purification and crystallization to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: 5-beta-Androstane-3,11,17-trione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives .
Scientific Research Applications
5-beta-Androstane-3,11,17-trione has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on enzyme activity, particularly dehydrogenases.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain medical conditions.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 5-beta-Androstane-3,11,17-trione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as dehydrogenases, which play a crucial role in steroid metabolism. This inhibition can affect various biological processes, including hormone regulation and cellular signaling .
Comparison with Similar Compounds
- 5-alpha-Androstane-3,11,17-trione
- 5-beta-Androstane-3,17-dione
- 5-alpha-Androstane-3,17-dione
Comparison: 5-beta-Androstane-3,11,17-trione is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in various applications .
Properties
IUPAC Name |
10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHVOUYZPKSINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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